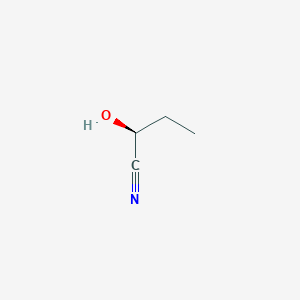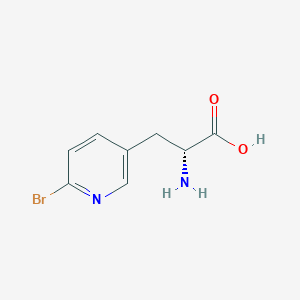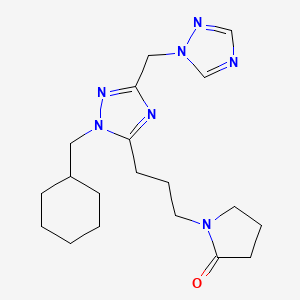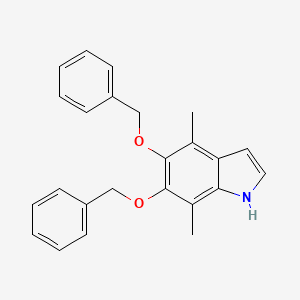
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is a synthetic organic compound with the molecular formula C24H23NO2 It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of two benzyloxy groups at the 5 and 6 positions and two methyl groups at the 4 and 7 positions on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and benzyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4,7-dimethylindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology:
Biological Probes: The compound can be used as a biological probe to study enzyme interactions and receptor binding due to its indole core structure.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its indole core structure. The benzyloxy groups may enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
5,6-Dibenzyloxyindole: Similar structure but lacks the methyl groups at the 4 and 7 positions.
4,7-Dimethylindole: Similar structure but lacks the benzyloxy groups at the 5 and 6 positions.
Uniqueness:
5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is unique due to the presence of both benzyloxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
97073-53-5 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4,7-dimethyl-5,6-bis(phenylmethoxy)-1H-indole |
InChI |
InChI=1S/C24H23NO2/c1-17-21-13-14-25-22(21)18(2)24(27-16-20-11-7-4-8-12-20)23(17)26-15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3 |
InChI Key |
WAVCHVOKLORIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=C(C(=C1OCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


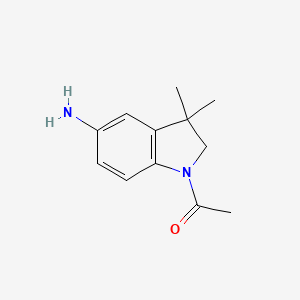
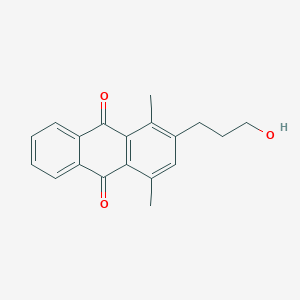
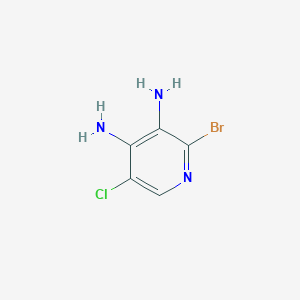
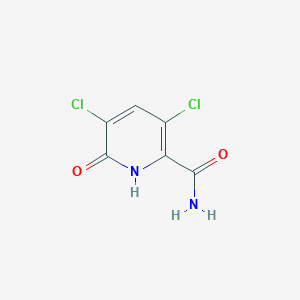
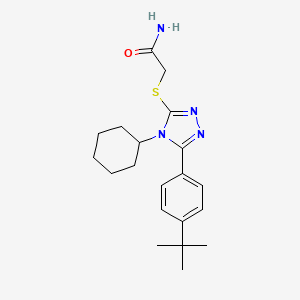
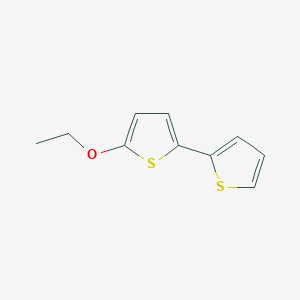
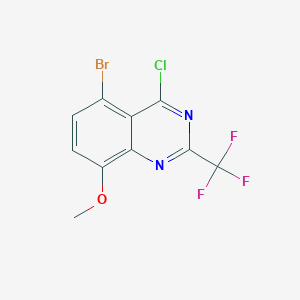
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

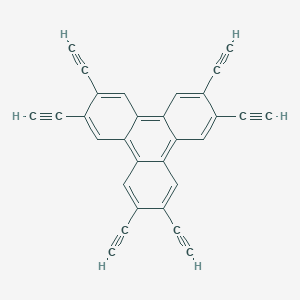
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
